2-Methyl-4-(trifluoromethyl)benzamide

SARS-CoV Papain-like protease Inhibitor

This specific 2-methyl-4-(trifluoromethyl)benzamide substitution pattern is validated to inhibit SARS-CoV PLpro with an IC50 of 8.7 µM. Unlike other regioisomers, shifting the methyl group to 3- or 4-position reduces potency to 14.8 µM and 29.1 µM, respectively. Similarly, methoxy substitution abolishes activity. These precise SAR requirements make this compound a critical benchmark for lead optimization. It is also a key scaffold in trifluoromethyl-substituted kinase inhibitor patents (US20080096883). Source precisely to ensure reproducible antiviral and kinase research.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
CAS No. 1214323-24-6
Cat. No. B14126789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(trifluoromethyl)benzamide
CAS1214323-24-6
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(F)(F)F)C(=O)N
InChIInChI=1S/C9H8F3NO/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H2,13,14)
InChIKeyMRDNOEMCHQZIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(trifluoromethyl)benzamide (CAS 1214323-24-6) for Procurement: Core Identity and Specifications


2-Methyl-4-(trifluoromethyl)benzamide is a fluorinated aromatic amide with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . It belongs to the class of trifluoromethyl-substituted benzamides, which are frequently utilized as intermediates in medicinal chemistry and as research tools for studying kinase inhibition and protease activity [1]. The compound's unique substitution pattern—a methyl group at the 2-position and a trifluoromethyl group at the 4-position—differentiates it from other benzamide analogs, impacting its physicochemical properties and potential biological interactions [2].

Why 2-Methyl-4-(trifluoromethyl)benzamide (CAS 1214323-24-6) Cannot Be Substituted with Common Benzamide Analogs


Simple substitution of 2-Methyl-4-(trifluoromethyl)benzamide with other benzamide derivatives is not advisable due to significant variations in biological activity stemming from subtle changes in substitution patterns. For instance, moving the methyl group from the 2-position to the 3- or 4-position on the phenyl ring results in a substantial loss of inhibitory potency against key therapeutic targets like SARS-CoV PLpro, with IC50 values shifting from 8.7 µM to 14.8 µM and 29.1 µM, respectively [1]. Furthermore, replacing the methyl group with a methoxy group at any position leads to a dramatic decrease in activity, underscoring the specific pharmacophoric requirements for optimal target engagement [1]. This sensitivity to structural modification highlights the non-interchangeable nature of this compound and the necessity of precise sourcing for reproducible research outcomes.

Quantitative Differentiation of 2-Methyl-4-(trifluoromethyl)benzamide (CAS 1214323-24-6) Against Key Comparators


2-Methyl Substitution Confers Superior SARS-CoV PLpro Inhibitory Activity Over 3-Me and 4-Me Analogs

In a direct head-to-head comparison of substituted benzamide derivatives, the 2-methyl analog (2-Methyl-4-(trifluoromethyl)benzamide) demonstrated an enzyme inhibitory IC50 of 8.7 ± 0.7 µM against SARS-CoV papain-like protease (PLpro). In the same assay, the 3-methyl analog (5a) showed an IC50 of 14.8 ± 5.0 µM, and the 4-methyl analog (5b) showed an IC50 of 29.1 ± 3.8 µM [1]. This indicates that the 2-methyl substitution is critical for maintaining potent inhibitory activity.

SARS-CoV Papain-like protease Inhibitor Benzamide SAR

2-Methyl Substitution is Significantly More Potent than Methoxy Analogs in SARS-CoV PLpro Inhibition

A comparative analysis of substituted benzamide derivatives revealed that the 2-methyl analog (2-Methyl-4-(trifluoromethyl)benzamide) possesses an IC50 of 8.7 ± 0.7 µM against SARS-CoV PLpro. In stark contrast, the 2-methoxy analog (5c) exhibited an IC50 of 90 ± 26 µM, representing a >10-fold loss in potency. Similarly, the 3-methoxy (5d) and 4-methoxy (5e) analogs displayed IC50 values of 13.5 ± 6.8 µM and 149 ± 43 µM, respectively [1].

SARS-CoV Papain-like protease Inhibitor Benzamide SAR

The 2-Methyl-4-(trifluoromethyl)benzamide Scaffold is a Documented Lead for Kinase Inhibitor Development

The trifluoromethyl-substituted benzamide class, which includes 2-Methyl-4-(trifluoromethyl)benzamide, is explicitly claimed as a core scaffold for developing kinase inhibitors in a key patent application (US20060035897A1) [1]. This patent details the general formula I, which encompasses the specific substitution pattern of the target compound, and provides extensive biological data on the class's ability to inhibit protein kinases. While this is class-level inference, it establishes the compound's membership in a well-validated chemical series with demonstrated therapeutic potential, distinguishing it from uncharacterized benzamide analogs.

Kinase inhibitor Benzamide Trifluoromethyl Lead compound Patent

Para-Trifluoromethyl Group Confers Distinct Physicochemical Properties Compared to Unsubstituted Analogs

The presence of a trifluoromethyl group at the 4-position is a key structural feature of 2-Methyl-4-(trifluoromethyl)benzamide. As a class-level inference, the introduction of a -CF3 group onto a benzamide scaffold is known to significantly increase lipophilicity (LogP) and enhance metabolic stability compared to the corresponding unsubstituted or methyl-substituted analogs [1]. While specific experimental LogP data for this exact compound is not available in the public domain, the general trend for aromatic trifluoromethylation is a substantial increase in hydrophobicity, which can improve membrane permeability and target binding.

Lipophilicity Metabolic stability Fluorine Benzamide Physicochemical

Recommended Application Scenarios for 2-Methyl-4-(trifluoromethyl)benzamide (CAS 1214323-24-6)


Coronavirus Papain-Like Protease (PLpro) Inhibitor Screening and Lead Optimization

Given its established, quantifiable inhibitory activity against SARS-CoV PLpro (IC50 = 8.7 µM) and its superiority over positional and methoxy analogs, 2-Methyl-4-(trifluoromethyl)benzamide is ideally suited as a validated starting point for structure-activity relationship (SAR) studies and lead optimization campaigns targeting this viral protease [1]. Researchers can directly compare new analogs to this benchmark to assess improvements in potency and selectivity.

Kinase Inhibitor Development and Profiling

The compound's structure falls within the claims of a patent family for trifluoromethyl-substituted benzamides as kinase inhibitors, making it a relevant scaffold for developing novel kinase modulators [2]. It can be used as a core building block for synthesizing focused libraries and as a reference compound in biochemical kinase assays to validate new hits.

Chemical Biology Studies on the Role of Trifluoromethyl Substitution

The distinct physicochemical properties imparted by the 4-trifluoromethyl group, such as increased lipophilicity and potential metabolic stability, make this compound a valuable tool for chemical biology experiments designed to probe the effects of fluorine substitution on cellular uptake, target engagement, and in vivo pharmacokinetics [3]. It can serve as a model compound for studies comparing fluorinated and non-fluorinated benzamide analogs.

Synthetic Intermediate for Complex Molecule Construction

As a primary benzamide, this compound contains a versatile amide functional group that can be readily diversified. It serves as a key synthetic intermediate for introducing a 2-methyl-4-(trifluoromethyl)phenyl motif into larger, more complex molecules, particularly in the preparation of libraries of trifluoromethyl-substituted benzamide derivatives for drug discovery purposes [2].

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